molecular formula C8H15N5O B1436819 Atrazine-2-hydroxy D5 (ethyl D5) CAS No. 1276197-25-1

Atrazine-2-hydroxy D5 (ethyl D5)

Cat. No. B1436819
M. Wt: 202.27 g/mol
InChI Key: NFMIMWNQWAWNDW-SGEUAGPISA-N
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Description

Atrazine-2-hydroxy D5 (ethyl D5) is a chemical compound commonly used as an herbicide to control the growth of weeds in agricultural crops. It is a deuterated labeled isotope of the triazine pesticide, atrazine .


Synthesis Analysis

Atrazine-2-hydroxy D5 (ethyl D5) is produced by companies like Chiron, which is a leading producer and supplier of advanced chemical products for research and analysis . They are known for their expertise in the synthesis, isolation, and purification of analytical reference materials .


Molecular Structure Analysis

The molecular formula of Atrazine-2-hydroxy D5 (ethyl D5) is C8H15N5O . Its molecular weight is 197.23800 . The exact mass is 197.12800 .


Physical And Chemical Properties Analysis

Atrazine-2-hydroxy D5 (ethyl D5) has a density of 1.3g/cm3 . Its boiling point is 274.3ºC at 760mmHg . The flash point is 119.7ºC . The vapour pressure is 0.00544mmHg at 25°C .

Scientific Research Applications

Catalytic Transformation

Atrazine, a widely used herbicide, undergoes selective transformation to 2,4-bis(ethylamine)-6-methyl-s-triazine in aqueous solutions through the catalysis of metalloporphyrins. This process involves dechlorination and migration of a methyl group, resulting in a symmetric product. The transformation is facilitated by different catalysts and electron donors depending on the metalloporphyrin used, highlighting the potential application of this process in atrazine remediation efforts (Nelkenbaum, Dror, & Berkowitz, 2009).

Analytical Detection and Quantification

In addressing concerns about atrazine's potential adverse effects, a two-dimensional high-performance liquid chromatography (2D-HPLC) method with isotope dilution tandem mass spectrometry detection has been developed. This method allows for the sensitive and selective quantification of atrazine, its metabolites, and hydrolysis products in urine, aiding both toxicological studies and exposure assessments in occupational and environmental settings (Kuklenyik, Panuwet, Jayatilaka, Pirkle, & Calafat, 2012).

Interaction with Humic Substances

The interaction mechanisms between atrazine and soil organic matter have been elucidated, demonstrating that hydroxyatrazine forms electron-transfer complexes with humic substances. This finding helps explain the strong adsorption of atrazine by humic acids and suggests that hydrophobic interactions also contribute significantly to the sorption of atrazine by humic substances, offering insights into soil remediation strategies (Martin-Neto, Traghetta, Vaz, Crestana, & Sposito, 2001).

Herbicide Activity Potentiation

The postemergence herbicidal activity of atrazine against weeds can be increased by the addition of sodium salicylate (NaSA). This potentiation of atrazine's activity, which is influenced by temperature and light level, offers a potential avenue for enhancing the efficacy of atrazine in agricultural practices, contributing to more efficient weed control (Silverman, Petracek, Heiman, Ju, Fledderman, & Warrior, 2005).

Safety And Hazards

Atrazine-2-hydroxy D5 (ethyl D5) may have toxic effects. In rodent studies, it has been observed to cause changes in tubules, including acute renal failure and acute tubular necrosis . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter are recommended when handling this compound .

properties

IUPAC Name

4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIMWNQWAWNDW-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=O)NC(=N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrazine-2-hydroxy D5 (ethyl D5)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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